molecular formula C37H65ClO4 B587937 rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol CAS No. 1246833-14-6

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B587937
CAS No.: 1246833-14-6
M. Wt: 609.373
InChI Key: BQELFFWURYQYQN-RGDIWOFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid (linolenic acid) with 1-chloromethyl-2-(1-oxohexadecyl)oxyethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chloropropanediol moiety.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific fatty acid chains and functional groups, which can influence their biochemical properties and applications.

Properties

IUPAC Name

(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIQWPENGQHD-SVNQLWEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.